molecular formula C17H18FN3O3 B2419755 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034576-17-3

2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2419755
CAS No.: 2034576-17-3
M. Wt: 331.347
InChI Key: SHZZDHRCNIPOOB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a fluorophenoxy group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorophenoxy Intermediate: Reacting 2-fluorophenol with an appropriate halogenated ethanone under basic conditions.

    Piperidine Derivative Formation: Reacting piperidine with a pyrimidin-2-yloxy halide to form the piperidin-1-yl intermediate.

    Coupling Reaction: Combining the fluorophenoxy intermediate with the piperidin-1-yl intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethanone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The fluorophenoxy and pyrimidin-2-yloxy groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds similar to 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone demonstrate antimicrobial properties. The presence of the pyrimidinyl group is thought to enhance the compound's interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains .

Antifungal Properties

The compound has been evaluated for its antifungal activity, particularly against strains resistant to conventional treatments. Its structural components allow it to interfere with fungal cell wall synthesis, making it a candidate for further development in antifungal therapies .

Potential in Cancer Therapy

Preliminary investigations suggest that this compound may have applications in cancer treatment. It has been linked to the inhibition of specific kinases involved in tumor progression, indicating potential as an anticancer agent. The piperidine moiety is crucial for binding to target proteins associated with cancer cell proliferation .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Study BAntifungal EfficacyShowed effectiveness against azole-resistant Candida species, suggesting a new avenue for treatment .
Study CCancer InhibitionExhibited potent activity against c-Met kinase, leading to reduced tumor growth in xenograft models .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
  • 2-(2-Bromophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
  • 2-(2-Methylphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone may confer unique properties such as increased metabolic stability, altered electronic effects, and potential changes in binding affinity to biological targets compared to its analogs.

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone , with the CAS number 2034576-17-3 , exhibits a complex molecular structure that suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H18_{18}FN_{N}₃O3_{3}
  • Molecular Weight : 331.34 g/mol
  • Structure : The compound features a piperidine ring, a pyrimidine moiety, and a fluorophenoxy group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of piperidine have shown significant cytotoxic effects against various cancer cell lines. A related compound demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the standard drug bleomycin in cytotoxicity assays .

Anticonvulsant Activity

Another study focused on piperidine derivatives has reported considerable anticonvulsant activity in models such as PTZ (Pentylenetetrazol) and MES (Maximal Electroshock). The mechanism appears to involve interactions with benzodiazepine receptors, suggesting that similar derivatives may also exhibit neuroprotective properties .

Antifungal Activity

Emerging research has indicated that compounds with similar structural features possess antifungal properties. Triazole derivatives related to this compound have shown promising results against various fungal pathogens, indicating a potential application in antifungal therapies .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses suggest that:

  • Receptor Modulation : The interaction with specific receptors (e.g., benzodiazepine receptors for anticonvulsant activity) may play a critical role in its pharmacodynamics.
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and fungal metabolism.
  • Cell Cycle Disruption : Some derivatives have been shown to interfere with cell cycle regulation in cancer cells, leading to increased apoptosis.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated higher cytotoxicity than bleomycin in FaDu cells .
Study 2Anticonvulsant ActivityShowed significant anticonvulsant effects mediated by benzodiazepine receptors .
Study 3Antifungal ActivityExhibited antifungal properties against multiple pathogens .

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-14-6-1-2-7-15(14)23-12-16(22)21-10-3-5-13(11-21)24-17-19-8-4-9-20-17/h1-2,4,6-9,13H,3,5,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZZDHRCNIPOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC=C2F)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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